molecular formula C36H18Br4N4S4 B14903402 5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin

5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin

Cat. No.: B14903402
M. Wt: 954.4 g/mol
InChI Key: CBZURLSESZUTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin is a porphyrin derivative that has gained significant attention in scientific research due to its unique structural and chemical properties. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of bromothiophene groups into the porphyrin structure enhances its electronic properties, making it a valuable compound for various applications in chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, where pyrrole and 5-bromothiophene-2-carbaldehyde are reacted in refluxing propionic acid. The reaction mixture is then purified through column chromatography to obtain the desired porphyrin derivative .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(5-bromothiophen-2-yl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The bromothiophene groups enhance the compound’s light absorption and ROS generation capabilities, making it an effective photosensit

Properties

Molecular Formula

C36H18Br4N4S4

Molecular Weight

954.4 g/mol

IUPAC Name

5,10,15,20-tetrakis(5-bromothiophen-2-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C36H18Br4N4S4/c37-29-13-9-25(45-29)33-17-1-2-18(41-17)34(26-10-14-30(38)46-26)20-5-6-22(43-20)36(28-12-16-32(40)48-28)24-8-7-23(44-24)35(21-4-3-19(33)42-21)27-11-15-31(39)47-27/h1-16,41,44H

InChI Key

CBZURLSESZUTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=C(S6)Br)C7=CC=C(S7)Br)C8=CC=C(S8)Br)C=C3)C9=CC=C(S9)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.